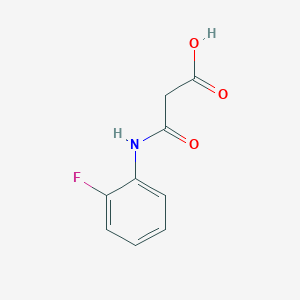![molecular formula C10H14N2O B6170708 N-[4-(1-aminoethyl)phenyl]acetamide CAS No. 757151-43-2](/img/no-structure.png)
N-[4-(1-aminoethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(1-aminoethyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H14N2O . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an acetamide group that is N-linked to an arylethylamine . The empirical formula is C10H14N2O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 178.231 Da .Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
The chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the importance of specific acetamide derivatives in drug synthesis. This process emphasizes the role of catalysis and reaction optimization in producing key intermediates for pharmaceuticals (Magadum & Yadav, 2018).
Molecular Docking and Anti-inflammatory Drugs
The synthesis of indole acetamide derivatives and their analysis through molecular docking to target cyclooxygenase domains suggest the potential of acetamide derivatives in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Silylated Derivatives for Structural Analysis
The creation of silylated derivatives of N-(2-hydroxyphenyl)acetamide for structural investigation using various spectroscopic and X-ray crystallography techniques showcases the utility of acetamide derivatives in understanding structural and electronic properties of organic compounds (Nikonov et al., 2016).
Green Synthesis Approaches
The hydrogenation process to synthesize N-(3-amino-4-methoxyphenyl)acetamide from its nitro precursor, using a novel catalyst, illustrates green chemistry approaches in synthesizing acetamide derivatives that are important for dye production (Zhang, 2008).
Two-Photon Absorption Enhancement
Research into triphenylamine derivatives of acetamide for their two-photon absorption properties underscores the potential of acetamide derivatives in developing materials for optical applications and electronic devices (Wang et al., 2008).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(1-aminoethyl)phenyl]acetamide involves the reaction of 4-nitrophenylacetic acid with ethylenediamine, followed by reduction of the nitro group to an amino group and subsequent acetylation of the amine.", "Starting Materials": [ "4-nitrophenylacetic acid", "ethylenediamine", "sodium dithionite", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "4-nitrophenylacetic acid is reacted with ethylenediamine in the presence of triethylamine and dichloromethane to form N-(4-nitrophenyl)ethylenediamine.", "Sodium dithionite is added to the reaction mixture to reduce the nitro group to an amino group, forming N-(4-aminophenyl)ethylenediamine.", "Acetic anhydride is added to the reaction mixture to acetylate the amine, forming N-[4-(1-aminoethyl)phenyl]acetamide.", "The product is purified by recrystallization from diethyl ether and characterized by melting point determination, IR spectroscopy, and NMR spectroscopy.", "The final product can be obtained as a white crystalline solid with a melting point of 118-120°C." ] } | |
CAS-Nummer |
757151-43-2 |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Difluoromethyl)-3-pyridyl]methanol](/img/structure/B6170655.png)

